ERD-308
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Overview
Description
ERD-308 is a highly potent proteolysis targeting chimera (PROTAC) degrader of the estrogen receptor. It is specifically designed for the treatment of estrogen receptor-positive breast cancer. This compound achieves more than 95% degradation of the estrogen receptor at concentrations as low as 5 nanomolar in both MCF-7 and T47D estrogen receptor-positive cell lines .
Scientific Research Applications
ERD-308 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying the design and synthesis of proteolysis targeting chimeras.
Biology: It is used to study the mechanisms of protein degradation and the role of the estrogen receptor in cellular processes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERD-308 involves the conjugation of a ligand for the estrogen receptor with a ligand for the von Hippel-Lindau E3 ubiquitin ligase via a linker. The linker composition was optimized by introducing a single oxyether unit . The synthetic route typically involves multiple steps, including the formation of amide bonds and the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers for the formation of complex molecules. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
ERD-308 primarily undergoes proteolysis targeting chimera-mediated degradation of the estrogen receptor. This involves the formation of a ternary complex between the estrogen receptor, this compound, and the von Hippel-Lindau E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the estrogen receptor .
Common Reagents and Conditions
The reactions involved in the synthesis of this compound typically require reagents such as coupling agents for amide bond formation, protecting groups for selective reactions, and solvents like dimethyl sulfoxide for solubilization .
Major Products
The major product of the reaction is the degraded estrogen receptor, which is targeted for proteasomal degradation. This results in the reduction of estrogen receptor levels in estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
ERD-308 is unique in its high potency and efficacy in degrading the estrogen receptor compared to other selective estrogen receptor degraders. Similar compounds include:
This compound stands out due to its ability to achieve more complete degradation of the estrogen receptor at lower concentrations, making it a promising candidate for further development and clinical use .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXUPNKLZNSUMC-YUQWMIPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H65N5O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does ERD-308 interact with its target, the estrogen receptor, and what are the downstream effects of this interaction?
A1: this compound functions as a proteolysis targeting chimera (PROTAC) []. It binds to the estrogen receptor (ER) and facilitates its ubiquitination by an E3 ligase, ultimately leading to the degradation of ER by the proteasome. This degradation effectively reduces the levels of ER, which in turn inhibits estrogen signaling pathways that drive the growth of estrogen receptor-positive (ER+) breast cancer cells.
Q2: What is the SAR (Structure-Activity Relationship) of this compound and how do structural modifications impact its activity, potency, and selectivity?
A2: While the provided abstract does not detail the specific structure of this compound or its SAR, it highlights that the compound is a result of “extensive structure-activity relationship (SAR) studies” []. This suggests that modifications to the structure of this compound were explored to optimize its potency and efficacy in degrading ER. Further investigation into the full research publication or related literature would be necessary to understand the precise structural elements contributing to this compound's activity and selectivity profile.
Q3: How does the in vitro efficacy of this compound compare to existing treatments for ER+ breast cancer, specifically fulvestrant?
A3: The research indicates that this compound exhibits greater efficacy in degrading ER compared to fulvestrant, the only approved selective estrogen receptor degrader (SERD) at the time of this study []. In both MCF-7 and T47D ER+ breast cancer cell lines, this compound demonstrated superior ER degradation, achieving greater than 95% degradation at a concentration of 5 nM. This enhanced degradation translated to more effective inhibition of cell proliferation in MCF-7 cells compared to fulvestrant. These findings suggest that this compound holds promise as a potential therapeutic agent for ER+ breast cancer.
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